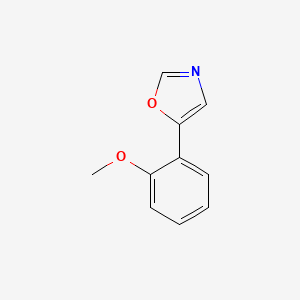

5-(2-Methoxyphenyl)oxazole

Übersicht

Beschreibung

5-(2-Methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-(2-Methoxyphenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The structure–activity relationships (SAR) revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s known that the chemical environment can influence the activity of heterocyclic compounds .

Biologische Aktivität

5-(2-Methoxyphenyl)oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

The chemical structure of this compound is characterized by a methoxy group attached to a phenyl ring, which is further substituted at the oxazole position. Its molecular formula is , with a molecular weight of 175.18 g/mol. This compound is part of a broader class of oxazole derivatives known for their varied biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| 5-(4-Methoxyphenyl)oxazole | Escherichia coli | 16 µg/mL |

| 2-Phenyl-oxazole | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, specific derivatives have shown inhibition of cancer cell proliferation in vitro. The cytotoxicity of these compounds can be attributed to their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical cancer) | 15 |

| 5-(4-Methoxyphenyl)oxazole | MCF-7 (Breast cancer) | 20 |

| 4-Phenyl-oxazole | A549 (Lung cancer) | 25 |

The biological activity of this compound is largely influenced by its structural characteristics. The substitution pattern on the oxazole ring plays a crucial role in determining its bioactivity. For instance:

- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or protein function.

- Anticancer Mechanism: It may induce apoptosis via mitochondrial pathways or inhibit specific kinases involved in cell cycle regulation.

Case Studies

-

Inhibition of Caenorhabditis elegans Hatch and Growth

A study revealed that derivatives similar to this compound were effective in inhibiting the hatch and growth of Caenorhabditis elegans, suggesting potential applications in pest control and agriculture . -

Anti-inflammatory Effects

Certain oxazoles have been reported to selectively inhibit cyclooxygenase II (COX-II), an enzyme linked to inflammation. This selectivity suggests that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The oxazole ring system, including derivatives like 5-(2-Methoxyphenyl)oxazole, serves as a crucial scaffold in drug discovery. Its structural features allow for significant interactions with biological targets, leading to a variety of pharmacological effects.

Anticancer Activity

Research indicates that oxazole derivatives exhibit notable anticancer properties. For instance, compounds containing oxazole rings have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is critical in cancer progression and survival .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurotoxic agents like β-amyloid (Aβ). In vitro experiments demonstrated that this compound could significantly reduce Aβ-induced toxicity in neuronal cell models, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Anti-inflammatory Properties

Oxazole derivatives, including this compound, have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them attractive candidates for developing treatments for inflammatory diseases .

Case Studies

Several case studies illustrate the application of this compound in various therapeutic contexts:

Neuroprotective Mechanisms

In a study investigating the effects of this compound on Aβ-induced neurotoxicity, researchers found that this compound significantly improved cell viability and reduced apoptosis markers in neuronal cells exposed to Aβ . The study highlighted its potential as a safer alternative to existing treatments like donepezil.

Anticancer Activity

Another investigation focused on the anticancer properties of oxazole derivatives showed that compounds similar to this compound inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest . These findings suggest promising avenues for developing new cancer therapies.

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQZEQRJQEFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587622 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848608-55-9 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.